Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Catalog No.
S13661439
CAS No.
M.F
C9H13ClO4
M. Wt
220.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]he...

Product Name

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

IUPAC Name

methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

InChI

InChI=1S/C9H13ClO4/c1-5-4-8(6(2)13-5)9(10,14-8)7(11)12-3/h5-6H,4H2,1-3H3

InChI Key

ARGSOOVXHURFNY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O1)C)C(O2)(C(=O)OC)Cl

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure. It has the molecular formula C9H13ClO4C_9H_{13}ClO_4 and a molecular weight of approximately 220.65 g/mol. The compound features a dioxaspiro ring fused to a heptane framework, with chlorine and methyl groups at specific positions contributing to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

The reactivity of methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is influenced by the presence of the chlorine atom and the ester functional group. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Additionally, the compound may participate in hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid derivatives. Its spirocyclic structure allows for unique reaction pathways that could be exploited in synthetic organic chemistry .

Research into the biological activity of methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is ongoing. Preliminary studies suggest that it may interact with specific enzymes or receptors within biological systems, potentially acting as an inhibitor or modulator of certain biochemical pathways. The unique spirocyclic structure may allow it to fit into specific binding sites, making it a candidate for further investigation in therapeutic contexts .

The synthesis of methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the dioxaspiro structure through cyclization reactions involving suitable precursors. Chlorination can be achieved using chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selectivity at the desired position. The final esterification step can be performed using methyl alcohol and an acid catalyst .

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has potential applications in various fields:

  • Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing other complex organic molecules.
  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The compound's properties could be explored for developing novel materials with specific functionalities .

Interaction studies are crucial for understanding how methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate interacts with various biomolecules. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to target enzymes or receptors.
  • Mechanism of Action: Investigating how its interactions influence cellular processes such as signaling pathways and metabolic reactions.
  • Therapeutic Potential: Evaluating its efficacy and safety in preclinical models to guide future drug development efforts .

Several compounds share structural similarities with methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Lacks chlorine but has similar spirocyclic structure
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Features different substitution patterns on the heptane ring
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Contains a chlorine atom but differs in methyl group positions

Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is particularly unique due to its specific combination of functional groups and structural features that provide distinct reactivity patterns compared to its analogs. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound for scientific research and potential industrial applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

220.0502366 g/mol

Monoisotopic Mass

220.0502366 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types